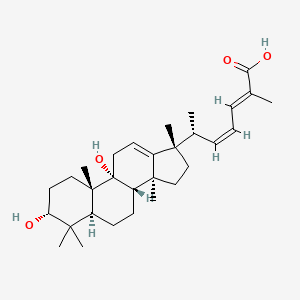

Garcihombronane G

Description

Garcihombronane G is a cycloartane-type triterpenoid isolated from the bark of Garcinia hombroniana (Clusiaceae), a plant traditionally used in Southeast Asia for medicinal purposes . Its structure was elucidated via NMR and ESI-MS spectroscopy, revealing a cycloartane skeleton with hydroxyl and acetyloxy substitutions at positions C-3 and C-9, respectively, and a conjugated triene system (Δ¹⁴,²²,²⁴) in the side chain .

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2E,4Z,6R)-6-[(3R,5S,8S,9R,10S,14S,17S)-3,9-dihydroxy-4,4,10,14,17-pentamethyl-1,2,3,5,6,7,8,11,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhepta-2,4-dienoic acid |

InChI |

InChI=1S/C30H46O4/c1-19(25(32)33)9-8-10-20(2)27(5)17-18-28(6)22(27)13-16-30(34)23(28)12-11-21-26(3,4)24(31)14-15-29(21,30)7/h8-10,13,20-21,23-24,31,34H,11-12,14-18H2,1-7H3,(H,32,33)/b10-8-,19-9+/t20-,21+,23+,24-,27+,28-,29+,30-/m1/s1 |

InChI Key |

QAAJVBKHQHFGTB-DQPQUSLRSA-N |

Isomeric SMILES |

C[C@H](/C=C\C=C(/C)\C(=O)O)[C@@]1(CC[C@@]2(C1=CC[C@]3([C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)O)C)C |

Canonical SMILES |

CC(C=CC=C(C)C(=O)O)C1(CCC2(C1=CCC3(C2CCC4C3(CCC(C4(C)C)O)C)O)C)C |

Synonyms |

garcihombronane G |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

Garcihombronane G belongs to a family of lanostane and cycloartane triterpenoids isolated from Garcinia species. Key structural analogs include:

Key Observations :

- Side-chain unsaturation : this compound uniquely contains a Δ²² double bond absent in Garcihombronane B and D .

- Oxygenation patterns: Unlike Garcihombronane D (lanostane), this compound’s cycloartane backbone includes a 9α-acetoxy group, which may enhance its cholinesterase inhibition .

- Optical activity : Garcihombronane F’s distinct rotation (-153.8°) suggests stereochemical differences compared to G .

Functional Insights :

- Anti-cholinesterase activity : this compound’s dual inhibition contrasts with Garcihombronane D, which shows weak activity . This may stem from G’s acetoxy group enhancing ligand-enzyme interactions.

- Antiplasmodial selectivity: Garcihombronane D’s efficacy against Plasmodium falciparum (IC₅₀ 7.7 μM) highlights lanostane derivatives as anti-malarial leads, whereas G’s activity remains unexplored in this context .

- Cytotoxicity: Garcihombronane B and D show selective toxicity against cancer cells (e.g., DBTRG glioblastoma), suggesting triterpenoid side chains influence cell-line specificity .

Q & A

Q. What spectroscopic techniques are most effective for the structural elucidation of Garcihombronane G, and how should data be interpreted to avoid misidentification?

this compound’s structural complexity (e.g., tetracyclic triterpenoid framework) requires a combination of NMR (1H, 13C, DEPT, COSY, HMBC) , UV-Vis spectroscopy , and high-resolution mass spectrometry (HRMS) . For example, NMR assignments must cross-validate proton coupling patterns and carbon chemical shifts against known triterpenoid analogs. Misidentification risks arise from overlapping signals in crowded spectral regions, necessitating 2D NMR experiments to resolve stereochemical ambiguities .

Q. How can researchers optimize solvent systems for isolating this compound from Garcinia hombroniana extracts?

Sequential solvent partitioning (e.g., ethyl acetate, dichloromethane) followed by column chromatography (silica gel, Sephadex LH-20) is critical. Polar solvents like methanol-water gradients enhance separation of triterpenoids, while TLC monitoring (using vanillin-H2SO4 spray) ensures purity . Pre-purification via liquid-liquid extraction reduces matrix interference, improving yield and reproducibility .

Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

Standard assays include DPPH/ABTS radical scavenging for antioxidant activity and MTT/XTT assays for cytotoxicity profiling. Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid, doxorubicin) are essential. Replicate experiments (n ≥ 3) and ANOVA statistical analysis minimize type I/II errors .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory bioactivity results for this compound across studies?

Contradictions often stem from variability in extraction protocols , cell line selection , or assay conditions . A robust approach includes:

Q. What strategies can resolve ambiguities in this compound’s structure-activity relationship (SAR) for antioxidant properties?

SAR analysis requires synthetic derivatization (e.g., acetylation, methylation) of functional groups (e.g., hydroxyl, ketone) followed by docking studies (AutoDock Vina) to predict binding affinities with targets like Keap1-Nrf2. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions .

Q. How can researchers ensure ethical and reproducible data collection in studies involving this compound?

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

- Document extraction yields , spectral raw data , and statistical codes in public repositories (e.g., Zenodo, Figshare).

- Comply with ICMJE guidelines for authorship and conflict-of-interest disclosures .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?

Q. How should researchers formulate hypotheses for this compound’s mechanism of action in neurodegenerative models?

Use the PICO framework :

- Population : Neuronal cell lines (e.g., SH-SY5Y).

- Intervention : this compound (1–50 µM).

- Comparison : Untreated cells or known neuroprotectants (e.g., resveratrol).

- Outcome : Mitochondrial membrane potential (JC-1 assay), caspase-3 activation .

Data Presentation and Publication

Q. What are the best practices for visualizing this compound’s crystallographic or spectral data?

Q. How to address gaps in literature when proposing further studies on this compound?

Conduct a systematic review (PRISMA guidelines) to identify underexplored areas (e.g., pharmacokinetics, in vivo toxicity). Propose high-throughput screening or -omics integration (transcriptomics/metabolomics) to map novel pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.